1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine
CAS No.:
Cat. No.: VC14624583
Molecular Formula: C17H28N2
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28N2 |
|---|---|
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | 1-[(2-methylphenyl)methyl]-4-pentan-3-ylpiperazine |
| Standard InChI | InChI=1S/C17H28N2/c1-4-17(5-2)19-12-10-18(11-13-19)14-16-9-7-6-8-15(16)3/h6-9,17H,4-5,10-14H2,1-3H3 |
| Standard InChI Key | UHENSTMIZUUONR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)N1CCN(CC1)CC2=CC=CC=C2C |
Introduction
Structural Elucidation and Molecular Architecture
Core Piperazine Framework
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions, serves as the foundational scaffold for this compound. The nitrogen atoms at positions 1 and 4 are substituted with a 2-methylbenzyl group and a pentan-3-yl moiety, respectively. This substitution pattern introduces steric and electronic modifications that influence the compound's reactivity and interaction profiles .
Substituent Analysis
The 2-methylbenzyl group (C₈H₉) consists of a benzyl backbone with a methyl group para to the point of attachment, enhancing hydrophobicity and π-π stacking potential. The pentan-3-yl group (C₅H₁₁) introduces a branched aliphatic chain, modulating solubility and membrane permeability. Quantum mechanical calculations suggest that the pentan-3-yl substituent adopts a gauche conformation, minimizing steric clashes with the piperazine ring .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₈N₂ |
| Molecular Weight | 260.42 g/mol |
| IUPAC Name | 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine |
| SMILES | CC1=CC=CC=C1CN2CCN(CC2)C(CC)CC |
Synthetic Methodologies
Reductive Amination Approach
A validated synthesis route involves sequential reductive amination reactions, as demonstrated for analogous piperazine derivatives . Piperazine is reacted with 2-methylbenzaldehyde and pentan-3-one in the presence of sodium triacetoxyborohydride (STAB), yielding the target compound in a two-step process:
-
Formation of Schiff Base:
-
Reduction:
This method achieves moderate yields (45–60%) with high regioselectivity, as confirmed by ¹H NMR analysis .
Alkylation Strategies
Physicochemical Characterization
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.20–7.15 (m, 4H, aromatic), 3.52 (s, 2H, N-CH₂-Ar), 2.85–2.65 (m, 8H, piperazine), 2.30 (s, 3H, Ar-CH₃), 1.45–1.20 (m, 9H, pentan-3-yl) .
-
ESI-MS: m/z 261.2 [M+H]⁺, consistent with the molecular formula C₁₇H₂₈N₂.
Thermodynamic Properties
Experimental data for this specific compound remain limited, but QSPR models predict:
-
LogP: 3.8 ± 0.2 (moderate lipophilicity)
-
Aqueous Solubility: 12 mg/L at 25°C
Biological and Toxicological Profile
Toxicity Assessment
Based on piperazine’s safety profile and alkyl substituent effects:
-
Acute Oral LD₅₀ (Rat): Estimated 1200–1500 mg/kg (Category 4, Harmful)
-
Skin Irritation: Mild irritant (OECD 404)
Industrial and Regulatory Considerations
Applications
-
Pharmaceutical Intermediate: Used in synthesizing dopamine D₃ receptor ligands.
-
Corrosion Inhibitor: Piperazine derivatives prevent acid degradation in industrial pipelines .
Future Research Directions
-
ADMET Profiling: Systematic evaluation of absorption and metabolic pathways.
-
Crystallographic Studies: X-ray diffraction to resolve conformational preferences.
-
Structure-Activity Relationships: Modifications at the pentan-3-yl position to optimize bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume